1,4-Bis(trifluoromethyl)naphthalene
Overview
Description
1,4-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 4 positions
Mechanism of Action
Target of Action
1,4-Bis(trifluoromethyl)naphthalene is a chemical compound used in scientific research. It has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . The primary targets of this compound are the donor moieties in these architectures .
Mode of Action
The compound acts as an acceptor with hydrogen bonding sites . It interacts with its targets (the donor moieties) to form compounds with symmetrical donor–acceptor–donor architectures . These interactions result in large dihedral angles between the donor and acceptor moieties, which are close to 80° .
Biochemical Pathways
The compound affects the charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors .
Result of Action
The result of the compound’s action is the formation of compounds exhibiting thermally activated delayed fluorescence . These compounds show very broad charge-transfer-state (1 CT) absorption . A compound based on 9,9-dimethyl-9-10-dihydroacridine was shown to be a promising cyan TADF emitter .
Action Environment
The action of this compound is influenced by environmental factors. The compound forms many weak van der Waals intramolecular bonds with the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings . These bonds contribute to the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions, such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups, which influence the reactivity of the naphthalene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used under controlled conditions to achieve substitution reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4), may be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .
Scientific Research Applications
1,4-Bis(trifluoromethyl)naphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Organic Electronics: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylnaphthalene: Similar in structure but with methyl groups instead of trifluoromethyl groups.
1,4-Dichloronaphthalene: Contains chlorine atoms instead of trifluoromethyl groups.
Uniqueness
1,4-Bis(trifluoromethyl)naphthalene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to other similar compounds. These properties make it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
1,4-bis(trifluoromethyl)naphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-5-6-10(12(16,17)18)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVGIJXGUXKCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292278 | |
Record name | 1,4-Bis(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52331-43-8 | |
Record name | 1,4-Bis(trifluoromethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52331-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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